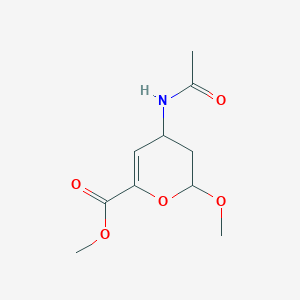
methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound belonging to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring substituted with acetamido, methoxy, and carboxylate groups. Such structural features make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dihydro-2H-pyran with acetic anhydride in the presence of a catalyst to introduce the acetamido group. This is followed by methoxylation using methanol and a suitable acid catalyst. The final step involves esterification with methanol and a carboxylic acid derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reactions, and purification is typically achieved through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyran derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methoxy and carboxylate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative used as a starting material in the synthesis of more complex compounds.
2-Methoxy-3,4-dihydro-2H-pyran: Similar in structure but lacks the acetamido and carboxylate groups.
4-Acetamido-2-methoxy-3,4-dihydro-2H-pyran: Similar but without the carboxylate group.
Uniqueness
Methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
69975-45-7 |
|---|---|
Formule moléculaire |
C10H15NO5 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C10H15NO5/c1-6(12)11-7-4-8(10(13)15-3)16-9(5-7)14-2/h4,7,9H,5H2,1-3H3,(H,11,12) |
Clé InChI |
IKBNMPNTWSKZRG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CC(OC(=C1)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)

![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
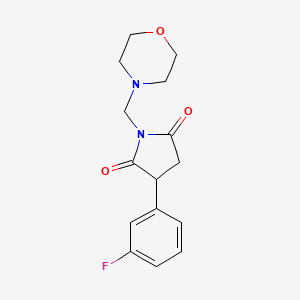

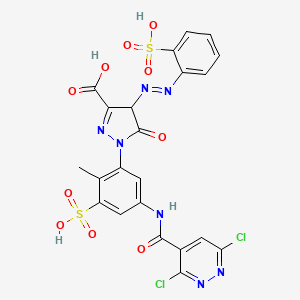
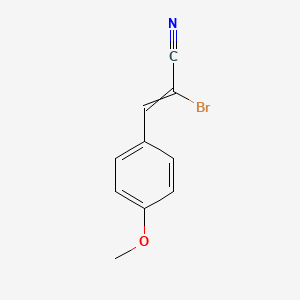
![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)
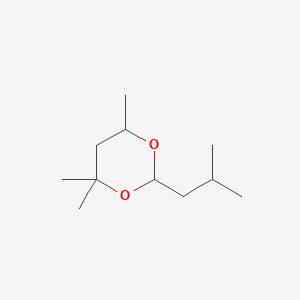
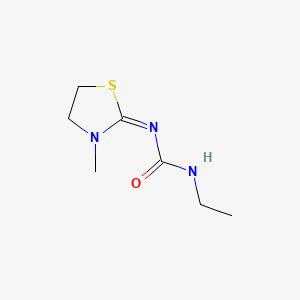
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
